molecular formula C10H7ClF3N3O2 B2944776 Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1260243-50-2

Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2944776
CAS No.: 1260243-50-2
M. Wt: 293.63
InChI Key: GYTCQPKLGVQZKZ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chlorine atom at position 5, a trifluoromethyl (-CF₃) group at position 7, and an ethyl ester moiety at position 3 (Figure 1). This scaffold is widely explored in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3O2/c1-2-19-9(18)5-4-15-17-6(10(12,13)14)3-7(11)16-8(5)17/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTCQPKLGVQZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with a suitable trifluoromethyl-containing reagent. One common method includes the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-phenylbutane-1,3-dione under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₁H₈ClF₃N₃O₂
  • Molecular Weight : 321.65 g/mol
  • Synthesis: A common synthetic route involves condensation of 5-amino-4-ethoxycarbonyl-1H-pyrazole with a trifluoromethyl-substituted β-dicarbonyl derivative in acetic acid under reflux, yielding the target compound in ~78% yield after purification .

The chlorine and trifluoromethyl groups enhance metabolic stability and influence electronic properties, while the ethyl ester improves solubility and serves as a handle for further derivatization .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1. Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Cl, 7-CF₃, 3-COOEt C₁₁H₈ClF₃N₃O₂ 321.65 High metabolic stability; kinase inhibitor lead
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-(4-MeOPh), 7-CF₂H, 3-COOEt C₁₇H₁₅F₂N₃O₃ 347.32 Improved solubility; explored in cancer therapy
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-cyclopropyl, 7-CF₃, 3-COOEt C₁₃H₁₆F₃N₃O₂ 303.28 Enhanced lipophilicity; CNS-targeted applications
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-(3-MeOPh), 7-CF₃, 3-COOEt C₁₇H₁₄F₃N₃O₃ 365.31 Potent B-Raf inhibition (IC₅₀ = 12 nM)
Methyl 5-hydroxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-OH, 7-CF₃, 3-COOMe C₁₀H₇F₃N₃O₃ 274.18 Lower stability; isomer-dependent activity

Key Findings:

Substituent Effects on Bioactivity :

  • The trifluoromethyl group at position 7 enhances binding to hydrophobic pockets in kinase ATP-binding domains, as seen in B-Raf inhibitors .
  • Chlorine at position 5 improves metabolic stability compared to hydroxyl or methoxy substituents, which may undergo glucuronidation .

Ester vs. Amide Replacements :

  • The ethyl ester in the target compound is prone to hydrolysis, limiting oral bioavailability. Replacing it with amides (e.g., in compound 5-(3-methoxyphenyl)-7-CF₃ derivatives) increases microsomal stability by 3-fold .

Synthetic Flexibility :

  • The Buchwald–Hartwig coupling (e.g., with benzimidazoles) allows diversification at position 5, yielding compounds with IC₅₀ values <50 nM against Pim1 kinase .

Isomer-Specific Activity :

  • Isomers like methyl 5-hydroxy-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxylate show distinct melting points (149–150°C vs. 216–217°C) and bioactivity, emphasizing the need for regioselective synthesis .

Biological Activity

Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the compound's biological activity, including its antibacterial, anticancer, and enzymatic inhibitory properties.

Chemical Structure and Properties

The chemical formula of this compound is C10H7ClF3N3O2C_{10}H_{7}ClF_{3}N_{3}O_{2} with a molecular weight of 281.63 g/mol. Its structural features include a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrazolo derivatives, including this compound. In a study assessing the antibacterial efficacy of several compounds, it was found that derivatives with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundBacteria TestedMIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound exhibited IC50 values that indicate significant cytotoxicity:

Cell LineIC50 (µM)
MCF-710.5
HepG212.8
A5499.6

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

3. Enzymatic Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. For instance, it has been reported to inhibit certain kinases involved in tumor growth and progression. In particular, its inhibitory effects on Trk kinases have been highlighted as a potential therapeutic target for cancers driven by neurotrophic factor signaling pathways .

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of S. aureus. The study demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to untreated controls.

Case Study 2: Anticancer Activity
A study involving the treatment of MCF-7 cells with this compound revealed a dose-dependent decrease in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells correlating with higher concentrations of the compound.

Q & A

Q. What are the common synthetic routes for Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of ethyl 5-aminopyrazole-4-carboxylate derivatives with trifluoromethyl-substituted enaminones or β-ketoesters. Key steps include refluxing in polar solvents (e.g., ethanol, DMF) and isolating intermediates via crystallization. Characterization relies on:

  • FT-IR : Confirms functional groups (e.g., C=O at ~1690 cm⁻¹ for esters) .
  • NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., singlet for C2-H at δ 8.59 ppm in pyridinyl derivatives) .
  • Elemental Analysis : Validates purity (e.g., C/H/N ratios within ±0.3% of theoretical values) .

Q. How can researchers optimize reaction conditions to improve yields of pyrazolo[1,5-a]pyrimidine derivatives?

  • Solvent Choice : Polar aprotic solvents (DMF, pyridine) enhance reactivity in cyclization steps .
  • Catalysis : LiHMDS or triethylamine aids in deprotonation and accelerates enamine formation .
  • Temperature Control : Reflux (80–100°C) ensures complete conversion, while gradual cooling minimizes byproducts .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of substituted pyrazolo[1,5-a]pyrimidines?

Regioselectivity is influenced by electronic and steric effects of substituents. For example:

  • Trifluoromethyl Groups : Electron-withdrawing effects direct cyclization to the 7-position .
  • Ester vs. Cyano Groups : Ethyl esters at C3 stabilize intermediates, reducing side reactions compared to cyano substituents .
  • Isomer Separation : Anti/syn diastereomers (e.g., SYN-6b vs. ANTI-7b) are separable via fractional crystallization in ethanol .
Substituent PositionImpact on RegioselectivityReference
C5 (Chloro)Stabilizes transition state
C7 (Trifluoromethyl)Directs electrophilic attack

Q. How do structural modifications influence biological activity in pyrazolo[1,5-a]pyrimidine-based inhibitors?

SAR studies reveal:

  • C3 Ester : Critical for B-Raf kinase inhibition; replacing the ester with heterocycles (e.g., pyridine) enhances potency .
  • C7 Substituents : Trifluoromethyl groups improve target binding affinity by 10-fold compared to methyl analogs .
  • C5 Chlorine : Reduces off-target effects in anticancer assays (IC₅₀ < 1 µM in melanoma models) .

Q. What analytical techniques resolve contradictions in spectral data for pyrazolo[1,5-a]pyrimidine derivatives?

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishes C5-H from aromatic protons) .
  • High-Resolution MS : Differentiates isomers (e.g., ∆m/z 0.001 for anti vs. syn configurations) .
  • X-ray Crystallography : Validates tautomeric forms in solid-state structures .

Data Analysis & Methodological Challenges

Q. How should researchers interpret conflicting yields in published synthetic protocols?

Discrepancies arise from:

  • Reagent Purity : Trace moisture reduces LiHMDS efficacy, lowering yields by 15–20% .
  • Workup Methods : Acidic quenching (pH 2–3) prevents decarboxylation of ester intermediates .
  • Scale Effects : Microscale reactions (<1 mmol) often report higher yields than bulk syntheses .

Q. What methodologies mitigate hazards associated with pyrazolo[1,5-a]pyrimidine synthesis?

  • Byproduct Management : Neutralize toxic HCN (from cyano groups) with FeSO₄/NaHCO₃ .
  • Ventilation : Use fume hoods for reactions releasing HCl or trifluoromethyl gases .
  • Waste Protocols : Segregate halogenated waste for incineration to avoid environmental contamination .

Biological & Pharmacological Evaluation

Q. What in vitro assays are recommended for evaluating the anticancer potential of this compound?

  • Kinase Inhibition : Use B-Raf V600E mutant assays (IC₅₀ determination via ADP-Glo™) .
  • Apoptosis Assays : Measure caspase-3/7 activation in A375 melanoma cells .
  • Cytotoxicity : MTT assays with EC₅₀ values normalized to cisplatin controls .

Q. How does the trifluoromethyl group enhance metabolic stability in preclinical studies?

  • Hepatic Microsomes : t₁/₂ > 120 min (vs. 30 min for non-fluorinated analogs) due to reduced CYP450 oxidation .
  • Plasma Protein Binding : >95% binding increases bioavailability in murine models .

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